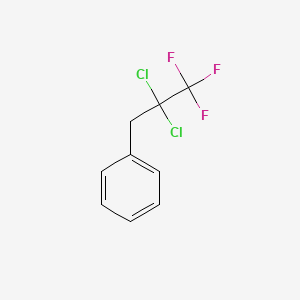
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- is an organic compound with the molecular formula C₉H₇Cl₂F₃. It is a derivative of benzene, where the benzene ring is substituted with a 2,2-dichloro-3,3,3-trifluoropropyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- typically involves the reaction of benzene with 2,2-dichloro-3,3,3-trifluoropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H6+Cl2CCH2CF3AlCl3C6H5CH2CCl2CF3
Industrial Production Methods
In an industrial setting, the production of Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- involves large-scale reactions using continuous flow reactors. The process ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.
Chemical Reactions Analysis
Types of Reactions
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to remove halogen atoms, forming simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives or ethers.
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrocarbons with fewer halogen atoms.
Scientific Research Applications
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: In studies involving the interaction of halogenated compounds with biological systems.
Industry: Used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- involves its interaction with molecular targets through its halogenated side chain. The compound can form strong interactions with electron-rich sites in biological molecules, leading to various biochemical effects. The pathways involved include:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.
Halogen Bonding: The halogen atoms can form halogen bonds with nucleophilic sites in proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,2-dichloro-3-ethyl-
- 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene
- 3-Phenyl-1,1,1-trifluoropropan-2-one
Uniqueness
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- is unique due to the presence of both chlorine and fluorine atoms on the propyl side chain, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound in various applications where specific interactions with other molecules are required.
Properties
CAS No. |
115395-69-2 |
|---|---|
Molecular Formula |
C9H7Cl2F3 |
Molecular Weight |
243.05 g/mol |
IUPAC Name |
(2,2-dichloro-3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C9H7Cl2F3/c10-8(11,9(12,13)14)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
WYHIRPQRXSCUTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(F)(F)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















